7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride (BQQ) is a tetrahydroisoquinoline derivative characterized by a benzyloxy (-OCH₂C₆H₅) substituent at the 7-position of the isoquinoline ring. Its molecular formula is C₁₇H₁₈ClNO₂, with a molecular weight of 303.79 g/mol (CAS RN: 15357-92-3) . BQQ is utilized across pharmaceuticals, agrochemicals, and cosmetics due to its structural versatility and functional group reactivity .
Properties
IUPAC Name |
7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-4-13(5-3-1)12-18-16-7-6-14-8-9-17-11-15(14)10-16;/h1-7,10,17H,8-9,11-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDLVIDOXFSZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the tetrahydroisoquinoline core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Benzyl halides, alkyl halides, and other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Pharmacological Applications
BTHIQ and its derivatives exhibit significant pharmacological properties, primarily due to their structural similarity to various natural alkaloids.
Smooth Muscle Relaxation
Research indicates that BTHIQ derivatives possess smooth muscle relaxant properties. They are effective in inhibiting contractions in vascular and visceral smooth muscles, making them potential candidates for treating conditions such as colonic irritability and chronic cholecystitis. The mechanism involves vasodilation and inhibition of intestinal contractions, which could be beneficial for patients with spasmodic disorders .
Antitumor Activity
Several studies have highlighted the antitumor potential of BTHIQ derivatives. For instance, compounds derived from this structure have shown potency against various cancer cell lines, including HL-60 and COLO 205, with IC50 values below 1 μM. The mechanism involves apoptosis induction through disruption of microtubule assembly and activation of apoptotic pathways .
Neurochemical Applications
BTHIQ has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Acetylcholinesterase Inhibition
BTHIQ derivatives have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission in the brain, potentially alleviating symptoms associated with cognitive decline .
Multi-Target Directed Ligands
Recent developments have focused on synthesizing multi-target directed ligands (MTDLs) that incorporate BTHIQ structures. These MTDLs aim to address multiple pathways involved in neurodegenerative diseases and depression, showcasing promising results in preclinical studies .
Anti-inflammatory Properties
BTHIQ has been reported to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of BTHIQ involves several methods, including reductive cyclization techniques that yield high purity and yield rates. Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of BTHIQ derivatives. For instance, modifications at specific positions on the isoquinoline ring can enhance biological activity while minimizing toxicity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Tetrahydroisoquinoline Derivatives
Structural Analogs with Varied Substituents
The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent type and position. Below is a comparative analysis of BQQ and key analogs:
Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives
Functional Group Impact on Bioactivity
- Benzyloxy vs.
- Electron-Withdrawing Substituents: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in analogs (Table 1) reduce electron density on the aromatic ring, altering binding affinity to receptors like opioid or adrenergic targets .
- Chloro and Fluoro Substitutions : Halogenated derivatives (e.g., 6-chloro-THIQ) exhibit enhanced metabolic stability and antimicrobial activity due to halogen-hydrogen bonding interactions .
Pharmacological Profiles
- Analgesic Activity: The 1-(4’-dimethylaminophenyl)-6,7-dimethoxy analog demonstrated significant analgesic effects in thermal (hot plate) and chemical (acetic acid writhing) models, outperforming papaverine, a structural analog used as an antispasmodic .
- Anti-Inflammatory Potential: BQQ’s benzyloxy group may synergize with tetrahydroisoquinoline’s core structure to inhibit pro-inflammatory cytokines, though specific studies are pending .
- Neuroactive Properties : Fluorinated derivatives (e.g., 7-fluoro-THIQ) show promise in targeting CNS disorders due to fluorine’s electronegativity and small atomic radius .
Biological Activity
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by its tetrahydroisoquinoline structure, which is known for its ability to interact with various biological targets. The presence of the benzyloxy group enhances its lipophilicity and may influence its receptor binding affinity.
Antimicrobial Activity
Research has demonstrated that derivatives of tetrahydroisoquinolines exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to 7-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline demonstrate potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Tetrahydroisoquinoline Derivatives
| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |
|---|---|---|
| 7-(Benzyloxy)-1,2,3,4-Tetrahydroisoquinoline | Moderate | High |
| N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide | High | Moderate |
Neuropharmacological Effects
The compound has been investigated for its potential role as an orexin receptor antagonist. A study indicated that 7-substituted tetrahydroisoquinolines exhibit selective antagonism at the orexin 1 (OX1) receptor, which is implicated in regulating sleep-wake cycles and appetite . This antagonism may have therapeutic implications for conditions such as insomnia and obesity.
Table 2: Orexin Receptor Antagonism Potency
| Compound | OX1 K_e (nM) | OX2 K_e (nM) | Selectivity Ratio (OX1/OX2) |
|---|---|---|---|
| 7-(Benzyloxy)-1,2,3,4-Tetrahydroisoquinoline | 23.7 | >10000 | >1000 |
| Other Analogues | Varies | Varies | Varies |
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been documented. It is suggested that tetrahydroisoquinolines may inhibit cyclooxygenase enzymes involved in the inflammatory response . This mechanism could be beneficial in developing treatments for inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Interactions : The compound selectively binds to orexin receptors and may modulate neurotransmitter release.
- Enzyme Inhibition : It inhibits cyclooxygenase enzymes, reducing the synthesis of pro-inflammatory mediators.
Case Studies
Recent studies have highlighted the potential applications of tetrahydroisoquinolines in drug development:
- Neurodegenerative Diseases : Research indicates that compounds with similar structures exhibit neuroprotective effects in models of Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- Cancer Therapy : Investigations into hypoxia-selective cytotoxins derived from tetrahydroisoquinolines suggest their potential as chemotherapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride, and what key intermediates are involved?
The synthesis typically involves benzylation of a hydroxyl-substituted tetrahydroisoquinoline precursor. For example:
- Step 1 : Protection of the hydroxyl group at the 7-position using benzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the benzyl ether intermediate.
- Step 2 : Reduction of the isoquinoline ring to the tetrahydro form using catalytic hydrogenation (H₂/Pd-C) or borane-based reagents.
- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or diethyl ether).
Key intermediates include 7-hydroxy-1,2,3,4-tetrahydroisoquinoline and its benzyl-protected derivative .
Q. What analytical methods are critical for characterizing this compound and verifying its purity?
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>97% as per industrial standards) .
- NMR : ¹H and ¹³C NMR to confirm the benzyloxy group (δ ~4.8 ppm for OCH₂Ph) and tetrahydroisoquinoline backbone (δ ~2.7–3.5 ppm for CH₂ groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₇H₁₈NO₂·HCl: calc. 301.11 g/mol) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks, as hydrochloride salts may release HCl vapors under heat.
- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the yield of the benzylation step in the synthesis of this compound?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics.
- Base Compatibility : Substitute NaH with milder bases like K₂CO₃ to reduce side reactions (e.g., ring-opening).
- Temperature Control : Maintain 0–5°C during benzyl bromide addition to suppress thermal decomposition .
Q. What computational tools are available to predict the reactivity or pharmacological potential of this compound?
- Density Functional Theory (DFT) : To model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attack.
- Molecular Docking : Assess binding affinity to biological targets (e.g., monoamine transporters) using software like AutoDock Vina .
- ADMET Prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
- Benzyloxy Group Replacement : Substituting with methoxy or halogens (e.g., Cl) alters lipophilicity and receptor binding. For example, 7-chloro analogs show enhanced stability but reduced solubility .
- Ring Saturation : Fully aromatic isoquinoline derivatives exhibit higher rigidity, potentially improving target selectivity .
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?
Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- pH Profiling : Dissolve in buffers (pH 1–13) and analyze by LC-MS to identify hydrolysis products (e.g., free benzyl alcohol) .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?
- Detailed Reaction Logs : Document exact equivalents, solvent purity, and stirring rates.
- Intermediate Isolation : Purify intermediates (e.g., via column chromatography) before proceeding to subsequent steps .
- Batch Consistency : Use standardized reagents (e.g., Pd-C from the same supplier) to minimize variability .
Q. How can researchers leverage this compound as a precursor for novel bioactive analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
